4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid
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Overview
Description
4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid is a complex organic compound characterized by the presence of a bromothiophene moiety, a cyano group, and a benzoic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to form 4-bromothiophene.
Formation of the Cyano Group:
Coupling Reaction: The bromothiophene intermediate is then coupled with a benzoic acid derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Final Product Formation: The final step involves the formation of the desired product through a series of condensation and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid involves its interaction with specific molecular targets. The bromothiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or interfering with cellular processes. The cyano group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
4-[[(Z)-3-(4-Chlorothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid: Similar structure but with a chlorine atom instead of bromine.
4-[[(Z)-3-(4-Methylthiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid: Similar structure but with a methyl group instead of bromine.
Uniqueness
4-[[(Z)-3-(4-Bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its analogs. The bromine atom can participate in halogen bonding and other interactions that are not possible with chlorine or methyl groups, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
4-[[(Z)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3S/c16-11-6-13(22-8-11)5-10(7-17)14(19)18-12-3-1-9(2-4-12)15(20)21/h1-6,8H,(H,18,19)(H,20,21)/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQYJCGARBBHKS-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)C(=CC2=CC(=CS2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)/C(=C\C2=CC(=CS2)Br)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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